N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a pyrimidine ring, and a furan ring
Mechanism of Action
Target of Action
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . Its inhibitory effects on various enzymes can alter multiple biochemical processes .
Biochemical Pathways
This compound affects several biochemical pathways due to its broad range of targets . By inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), affecting pathways that are regulated by this second messenger . Its inhibition of isocitrate dehydrogenase 1 can impact the citric acid cycle . By inhibiting endothelin-converting enzyme 1 and vascular adhesion protein 1, it can influence vascular function and inflammation .
Pharmacokinetics
Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can potentially enhance the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its multiple targets . It can modulate pain perception, influence cell growth and development, and alter various biochemical processes . It also has antioxidative and antibacterial properties and can affect the cell cycle .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring in the compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity . Specific interactions of this compound with enzymes and proteins are not reported in the literature.
Molecular Mechanism
Compounds with a pyrrolidine ring are known to have different biological profiles due to their different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 2-aminopyrimidine derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.
Attachment of the Furan Ring: The furan ring is often introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a furan boronic acid or furan halide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogenated intermediates.
Major Products:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine and pyrrolidine derivatives.
Scientific Research Applications
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide: Similar structure but with a benzamide moiety instead of a furan ring.
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness: N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is unique due to the presence of the furan ring, which can impart distinct electronic properties and influence the compound’s reactivity and binding characteristics. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-4-3-9-20-11)16-10-12-15-6-5-13(17-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQGGTZOFFXGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.